3-(aminomethyl)-1H-indole-4-carboxylic acid
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Overview
Description
3-(aminomethyl)-1H-indole-4-carboxylic acid is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-1H-indole-4-carboxylic acid can be achieved through several methods. One common approach involves the Mannich reaction, where an indole derivative is reacted with formaldehyde and a primary or secondary amine to introduce the aminomethyl group at the 3-position . The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The use of continuous flow reactors and other advanced techniques can also enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-4-carboxylic acid derivatives, while reduction can yield various aminomethyl-substituted indoles.
Scientific Research Applications
3-(aminomethyl)-1H-indole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.
Tryptophan: An essential amino acid with an indole ring structure.
Serotonin: A neurotransmitter derived from tryptophan, featuring an indole core.
Uniqueness
3-(aminomethyl)-1H-indole-4-carboxylic acid is unique due to the presence of both the aminomethyl and carboxylic acid groups on the indole core. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3-(Aminomethyl)-1H-indole-4-carboxylic acid is an organic compound belonging to the indole family, characterized by its unique structure featuring a primary amino group at the 3-position and a carboxylic acid functional group at the 4-position of the indole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which are primarily attributed to its indole structure.
- Molecular Formula : C10H10N2O2
- Molecular Weight : Approximately 190.20 g/mol
- Structural Features : The presence of a primary amino group enhances its reactivity and biological interactions, making it a subject of interest for drug development.
The biological activity of this compound is influenced by its ability to interact with various biological targets. The amino group enhances membrane permeability, allowing the compound to effectively reach intracellular targets such as enzymes and receptors. This capability may modulate various biological pathways, contributing to its pharmacological effects.
Biological Activities
Research has indicated several potential pharmacological properties of this compound:
Comparative Analysis with Similar Compounds
The distinct structural features of this compound differentiate it from other similar compounds. Below is a comparison table highlighting some related compounds:
Compound Name | Structural Features | Notable Differences |
---|---|---|
Indole-3-carboxylic acid | Lacks an amino group | Different reactivity and biological activity |
3-(Methylamino)methyl-1H-indole-4-carboxylic acid | Contains a methylamino group | Alters reactivity compared to primary amino group |
3-(Aminomethyl)-1H-indole-5-carboxylic acid | Carboxyl group at the 5-position | Variations in biological activity due to position |
Case Studies and Research Findings
Several studies have explored the biological activity of indole derivatives:
- Cytotoxicity Studies : Research has shown that certain derivatives exhibit potent cytotoxicity against cancer cell lines such as A431 and Jurkat cells. The structure-activity relationship (SAR) indicates that specific substitutions on the indole ring can enhance cytotoxic effects significantly .
- Pharmacological Evaluations : In vivo studies involving spontaneously hypertensive rats have demonstrated that certain derivatives can lower blood pressure effectively when administered orally, with some compounds showing superior efficacy compared to established antihypertensive drugs like losartan .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-(aminomethyl)-1H-indole-4-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c11-4-6-5-12-8-3-1-2-7(9(6)8)10(13)14/h1-3,5,12H,4,11H2,(H,13,14) |
InChI Key |
UNICJFCEGZZNFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2CN)C(=O)O |
Origin of Product |
United States |
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